molecular formula C22H25N B14763190 Cinacalcet Impurity E HCl

Cinacalcet Impurity E HCl

Cat. No.: B14763190
M. Wt: 303.4 g/mol
InChI Key: BREGDWXNNPCUFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinacalcet Impurity E Hydrochloride is a chemical compound that is often encountered as an impurity during the synthesis of Cinacalcet Hydrochloride. Cinacalcet Hydrochloride is a calcimimetic agent used primarily for the treatment of secondary hyperparathyroidism in patients with chronic kidney disease on dialysis and for the treatment of hypercalcemia in patients with parathyroid carcinoma . The presence of impurities like Cinacalcet Impurity E Hydrochloride can affect the purity and efficacy of the final pharmaceutical product, making it essential to understand its properties and methods of synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Cinacalcet Impurity E Hydrochloride involves several steps. One method includes dissolving triphosgene in dichloromethane, followed by stirring and cooling to a temperature range of -5 to 0°C. An alkali is then added, followed by the addition of R-(+)-1-(1-naphthyl)ethylamine. The mixture is heated to room temperature (18-23°C) and stirred for a period to obtain an intermediate product. This intermediate is then dissolved in dichloromethane, cooled again to -5 to 0°C, and reacted with 3-(3-trifluoromethylphenyl)propanol in the presence of an alkali to yield the final product .

Industrial Production Methods

Industrial production of Cinacalcet Impurity E Hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent choice, and reaction time to ensure high purity and yield. The use of specialized equipment for mixing and temperature control is crucial to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

Cinacalcet Impurity E Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the halide used .

Scientific Research Applications

Cinacalcet Impurity E Hydrochloride has several scientific research applications, including:

Mechanism of Action

Cinacalcet Impurity E Hydrochloride, like Cinacalcet Hydrochloride, acts on the calcium-sensing receptors. It increases the sensitivity of these receptors to extracellular calcium, leading to the inhibition of parathyroid hormone secretion. This results in a decrease in serum calcium levels .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Cinacalcet Impurity E Hydrochloride include:

    Cinacalcet Hydrochloride: The primary active pharmaceutical ingredient.

    Other Cinacalcet Impurities: Various other impurities that may form during the synthesis of Cinacalcet Hydrochloride.

Uniqueness

Cinacalcet Impurity E Hydrochloride is unique due to its specific structure and formation pathway. Unlike other impurities, it forms under specific reaction conditions involving triphosgene and R-(+)-1-(1-naphthyl)ethylamine. Its presence can significantly impact the purity and efficacy of the final pharmaceutical product, making its identification and control crucial .

Properties

Molecular Formula

C22H25N

Molecular Weight

303.4 g/mol

IUPAC Name

3-(3-methylphenyl)-N-(1-naphthalen-1-ylethyl)propan-1-amine

InChI

InChI=1S/C22H25N/c1-17-8-5-9-19(16-17)10-7-15-23-18(2)21-14-6-12-20-11-3-4-13-22(20)21/h3-6,8-9,11-14,16,18,23H,7,10,15H2,1-2H3

InChI Key

BREGDWXNNPCUFR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCCNC(C)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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